molecular formula C6H13NO B2983134 1-(1-Aminoethyl)cyclobutan-1-ol CAS No. 1890351-18-4

1-(1-Aminoethyl)cyclobutan-1-ol

Cat. No.: B2983134
CAS No.: 1890351-18-4
M. Wt: 115.176
InChI Key: WUAPKYRZCWXZIC-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Synthesis

Cyclobutane scaffolds are four-membered carbocyclic rings that are increasingly utilized as versatile building blocks in the synthesis of complex organic molecules. researchgate.net Their inherent ring strain endows them with unique reactivity, enabling a variety of chemical transformations such as ring-expansions and ring-opening reactions. researchgate.net This makes them valuable intermediates for constructing intricate molecular architectures that are often found in natural products and pharmacologically active compounds. researchgate.netresearchgate.net The rigid and sp³-rich nature of the cyclobutane ring also provides a means to explore chemical space with conformationally restricted structures, a desirable trait in modern drug discovery. researchgate.net The development of stereoselective methods for synthesizing functionalized cyclobutanes is an active area of research, as the precise arrangement of substituents on the cyclobutane ring is crucial for its application in areas like medicinal chemistry and materials science. mdpi.combohrium.com

Overview of Amino Alcohol Motifs in Chemical Structures

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. This bifunctional motif is a common feature in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.org The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) allows these molecules to participate in a variety of intermolecular interactions, which is fundamental to their biological activity. Chiral amino alcohols, in particular, are highly sought-after as they serve as crucial intermediates in the synthesis of enantiomerically pure drugs and as ligands in asymmetric catalysis. researchgate.net The vicinal (1,2-) and 1,3-amino alcohol arrangements are especially prevalent and have driven the development of numerous synthetic strategies to access these valuable structural motifs with high stereocontrol. researchgate.netacs.orgnih.gov

Research Context of 1-(1-Aminoethyl)cyclobutan-1-ol within the Cyclobutane Amino Alcohol Class

Within the broader class of cyclobutane amino alcohols, this compound emerges as a compound of interest due to its specific substitution pattern. It features a tertiary alcohol and a primary amine attached to the same carbon of the cyclobutane ring, with an additional ethyl group. This particular arrangement of functional groups on a strained cyclobutane core suggests its potential as a versatile synthetic intermediate. Research into related structures, such as those with different substitution patterns or those in hydrochloride salt form, highlights the utility of these compounds as building blocks for more complex molecules and for investigation into their potential biological activities. The synthesis and characterization of such compounds contribute to the growing library of novel chemical entities available to medicinal chemists and materials scientists. The hydrochloride salt of this compound, for instance, is noted for its potential in pharmacological research due to the interaction of its functional groups with biological systems.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. For this compound, these properties are dictated by its unique molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
IUPAC NameThis compound
CAS Number1890351-18-4
SMILES CodeOC1(C(N)C)CCC1

Note: Data sourced from available chemical databases. bldpharm.com The properties of the hydrochloride salt (C₆H₁₄ClNO, MW: 151.63 g/mol ) are also reported in the literature.

Synthesis and Spectroscopic Analysis

Chemical Reactions and Research Applications

The chemical reactivity of this compound is largely dictated by its amino and hydroxyl groups. These functional groups can undergo a variety of transformations, such as oxidation of the alcohol to a ketone, or substitution reactions at the amino group to introduce different functionalities.

In a research context, this compound is primarily utilized as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net The exploration of its biological activity and its role as a precursor for drug development are ongoing areas of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-aminoethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)6(8)3-2-4-6/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPKYRZCWXZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890351-18-4
Record name 1-(1-aminoethyl)cyclobutan-1-ol
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Chemical Reactivity and Transformations of 1 1 Aminoethyl Cyclobutan 1 Ol Derivatives

Reactivity of the Amino Functionality

The primary amino group (-NH2) on the ethyl side chain is a key site of nucleophilic reactivity and can be readily derivatized.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to react with a wide range of electrophilic species. For instance, it can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.comsmolecule.com In acid-base reactions, the amino group acts as a base, readily accepting a proton from an acid to form an ammonium (B1175870) salt. libretexts.org

A common reaction involving the amino group is its reaction with carbonyl compounds. For example, it can react with aldehydes and ketones to form imines through a nucleophilic addition-elimination mechanism. This reactivity is fundamental in the construction of more complex molecular architectures.

Derivatization and Functional Group Interconversion

The primary amino group of 1-(1-aminoethyl)cyclobutan-1-ol derivatives can be easily converted into other functional groups or derivatized for analytical purposes. sigmaaldrich.com These transformations are crucial for modifying the compound's properties or for preparing it for specific applications.

One common derivatization is acylation, where the amino group reacts with acylating agents like acyl chlorides or anhydrides to form amides. orientjchem.org For example, reaction with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) can yield the corresponding chloroacetamide derivative. orientjchem.org Another important derivatization technique is silylation, often employed to increase the volatility of amino compounds for gas chromatography (GC) analysis. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens of the amino group with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Furthermore, the amino group can undergo reduction, although this is less common. Catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd/C) can potentially reduce the primary amine to a secondary amine, though this may be accompanied by side reactions such as ring opening.

Reaction Type Reagent(s) Product Functional Group Reference(s)
AcylationAcyl chloride (e.g., Chloroacetyl chloride), TriethylamineAmide orientjchem.org
SilylationMTBSTFASilylated amine (TBDMS-amine) sigmaaldrich.com
AlkylationAlkyl halidesSecondary or Tertiary Amine
Reductive AminationKetones or Aldehydes, Reducing agent (e.g., NaBH₃CN)Secondary or Tertiary Amine

Reactivity of the Hydroxyl Functionality

The tertiary hydroxyl group (-OH) attached directly to the cyclobutane (B1203170) ring also offers several avenues for chemical transformation, including oxidation, substitution, and condensation reactions.

Oxidation Reactions

The tertiary nature of the hydroxyl group in this compound means it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Primary alcohols are oxidized to aldehydes, and secondary alcohols are oxidized to ketones. scirp.org However, strong oxidizing agents under harsh conditions can lead to the cleavage of the carbon-carbon bonds of the cyclobutane ring. The hydroxyl group can be oxidized to form corresponding ketones, with common oxidizing agents including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Substitution Reactions

The hydroxyl group itself is a poor leaving group (OH⁻). libretexts.orgmsu.edu To facilitate nucleophilic substitution at the tertiary carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid. libretexts.orgmsu.edulibretexts.org The protonated hydroxyl group forms an oxonium ion, which can then depart as a stable water molecule, generating a tertiary carbocation. libretexts.org This carbocation is then susceptible to attack by a nucleophile.

For example, reaction with strong hydrohalic acids like HCl or HBr can lead to the substitution of the hydroxyl group with a halide atom. libretexts.org The reaction proceeds through an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate. libretexts.org

Reaction Type Reagent(s) Key Intermediate Product Functional Group Reference(s)
HalogenationConcentrated HX (HCl, HBr)Tertiary CarbocationTertiary Alkyl Halide libretexts.org
Etherification (Williamson)NaH, Alkyl HalideAlkoxideEther msu.edu

Condensation and Elimination Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. labxchange.orglibretexts.org The hydroxyl group of this compound can participate in such reactions. A key example is esterification, where it can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic conditions to form an ester. libretexts.org

Elimination reactions are also possible, particularly under acidic and heated conditions. The protonated hydroxyl group can be eliminated as water, leading to the formation of a double bond within the cyclobutane ring or an exocyclic double bond, resulting in an alkene. The regioselectivity of this elimination would be governed by Zaitsev's or Hofmann's rule, depending on the reaction conditions and the steric environment.

Transformations Involving the Cyclobutane Ring System

The strained four-membered ring of this compound derivatives is a key feature influencing their reactivity. This inherent ring strain is a driving force for various transformations that lead to more stable carbocyclic structures. chemistrysteps.com

Ring Opening Reactions

Ring-opening reactions of cyclobutane derivatives can be initiated through various mechanisms, including thermal or photochemical activation. acs.org In the context of derivatives similar to this compound, the presence of amino and hydroxyl groups can influence the regioselectivity and stereoselectivity of these reactions. epfl.ch For instance, computational studies on bridged syn-tricyclo[4.2.0.0]octa-3,7-dienes have shown that the thermolytic behavior can lead to concerted ring-opening reactions, forming bridged cyclooctatetraene (B1213319) derivatives. acs.org The specific substituents on the cyclobutane ring play a crucial role in determining the reaction pathway and the resulting products.

Ring Expansion and Contraction Reactions

Ring expansion and contraction are common transformations for strained ring systems like cyclobutane. chemistrysteps.com These rearrangements are often driven by the formation of a more stable carbocation intermediate or the release of ring strain. chemistrysteps.com For example, the treatment of cyclic homoallylic alcohols with diethylaminosulfur trifluoride (DAST) can induce carbocation formation, leading to ring expansion. arkat-usa.org The presence of a vicinal amino group, as in this compound, can participate in these rearrangements through anchimeric assistance, influencing the reaction outcome. arkat-usa.org

Reaction Type Driving Force Potential Products Reference
Ring ExpansionRelease of ring strain, formation of more stable carbocationCyclopentane or cyclohexane (B81311) derivatives chemistrysteps.com
Ring ContractionRearrangement of parental ringCyclopropane (B1198618) derivatives ntu.ac.uk

Photochemical and Thermal Rearrangements

Photochemical and thermal reactions provide pathways to unique molecular structures from cyclobutane precursors. acs.org Intramolecular [2+2] photocycloaddition is a key step in the synthesis of complex molecules, where the resulting cyclobutane derivative can undergo further rearrangement. researchgate.net For example, the irradiation of pyridine (B92270) derivatives in the presence of electron-rich alkenes can lead to cycloaddition at different positions of the pyridine ring, depending on the substitution pattern. acs.org

Light-triggered click chemistry, such as the photoinduced 1,3-dipolar tetrazole-alkene cycloaddition, offers a method for creating diverse organic structures under mild conditions. nih.gov These reactions often proceed through the formation of a reactive intermediate that is then trapped by a suitable reaction partner. nih.gov

Catalytic Transformations

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving cyclobutane derivatives. Both metal-based and organocatalytic systems have been employed to achieve a variety of transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are versatile tools for the functionalization of cyclobutane derivatives. They are particularly effective in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org The choice of ligand is critical in controlling the regioselectivity of these reactions. nih.gov

Palladium-catalyzed Sonogashira coupling reactions have also been successfully employed for the synthesis of arylacetylenes, demonstrating the broad applicability of this catalyst system. beilstein-journals.org Furthermore, palladium catalysis can be used in intramolecular N-arylation reactions to form heterocyclic structures. mdpi.com

Catalyst System Reaction Type Products Reference
Pd₂(dba)₃ / PPh₃Carbene CouplingCyclobutenes, Methylenecyclobutanes organic-chemistry.org
Pd/dppBzCross-Couplingexo-Methylene Cyclobutanes nih.gov
PdCl₂(PPh₃)₂Sonogashira CouplingArylacetylenes beilstein-journals.org

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for asymmetric synthesis and other transformations. While specific organocatalytic transformations of this compound are not extensively documented in the provided search results, the principles of organocatalysis can be applied to its derivatives. For example, prolinol silyl (B83357) ethers are effective catalysts for asymmetric Michael additions. beilstein-journals.org Similarly, cinchona-derived primary amines can catalyze enantioselective Michael additions of thiomalonates to enones. beilstein-journals.org

The development of bifunctional organocatalysts, such as those containing N-sulfinylpyrrolidine ureas and thioureas, provides a strategy for controlling stereoselectivity in various reactions. beilstein-journals.org These catalysts often operate through the formation of well-defined transition states. beilstein-journals.org Although direct applications to this compound are yet to be explored, these examples highlight the potential of organocatalysis in the transformation of such compounds. arizona.edu

Stereochemical Aspects and Chiral Control in Cyclobutane Amino Alcohol Research

Diastereomeric Control in Synthesis and Reactivity

Diastereomeric control in the synthesis of vicinal (1,2-disubstituted) amino alcohols on a cyclobutane (B1203170) scaffold is a complex undertaking that relies on directing the approach of reagents to a prochiral center or a racemic mixture. researchgate.netmsu.edu The relative stereochemistry between the hydroxyl group on the ring and the amino group on the side chain determines whether the resulting diastereomer is syn or anti.

Several strategies can be employed to achieve diastereoselectivity:

Substrate-Controlled Synthesis: The existing stereochemistry of a starting material can influence the formation of a new stereocenter. For instance, the reduction of a chiral ketone precursor, 1-(1-aminoacetyl)cyclobutanol, would likely proceed with facial selectivity dictated by the steric hindrance of the existing chiral side chain.

Reagent-Controlled Synthesis: The use of bulky reagents can favor the formation of one diastereomer over another. For example, in the addition of a nucleophile to a cyclobutanone (B123998), a bulky reagent will preferentially attack from the less sterically hindered face of the ring, leading to a specific diastereomer.

Cycloaddition Reactions: [2+2] cycloaddition reactions are a fundamental method for constructing cyclobutane rings. researchgate.net The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkenes and the reaction conditions, providing a pathway to diastereomerically enriched cyclobutane intermediates that can be further elaborated into the target amino alcohol. researchgate.netacs.org Rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes has also emerged as a novel pathway for the diastereoselective synthesis of highly substituted cyclobutanes. acs.org

Imino-Ene Type Reactions: A highly diastereoselective and rapid method for synthesizing N-sulfonyl-1,3-diamines has been demonstrated through imino-ene type reactions, showcasing a potential strategy that could be adapted for the synthesis of 1,2-amino alcohols with high diastereomeric control. researchgate.net

The reactivity of the resulting diastereomers can also differ significantly due to their unique three-dimensional structures, which affects how they interact with other molecules, catalysts, or biological targets.

Table 1: Methodologies for Diastereomeric Control

Synthetic Strategy Description Applicability to 1-(1-Aminoethyl)cyclobutan-1-ol Key Research Findings
Substrate Control An existing chiral center in the substrate directs the stereochemical outcome of a subsequent reaction. Reduction of a chiral ketone precursor would be influenced by the existing stereocenter. The facial selectivity of reactions on chiral aldehydes is a well-established principle. msu.edu
[2+2] Cycloaddition The reaction of two alkene components to form a cyclobutane ring. Stereochemistry is often retained from the starting materials. A powerful method to construct the core cyclobutane ring with defined relative stereochemistry. researchgate.netchemistryviews.org Photocatalytic [2+2] cycloadditions are a straightforward strategy for synthesizing cyclobutanes. researchgate.net

| Rh-Catalyzed C-C Cleavage | A novel method involving the reaction of 2-aryl quinazolinones and alkylidenecyclopropanes to form substituted cyclobutanes. | Offers a modern, catalytic approach to diastereoselective cyclobutane synthesis. acs.org | The combination of a Rh(III) catalyst and specific solvents plays a critical role in facilitating the reaction. acs.org |

Enantioselective Methodologies for Chiral Cyclobutane Amino Alcohols

Producing a single enantiomer of this compound requires enantioselective methodologies that can distinguish between the prochiral faces of a substrate or selectively react with one enantiomer in a racemic mixture. researchgate.net Such methods are crucial for preparing enantiopure compounds for pharmaceutical applications. acs.org

Key enantioselective approaches include:

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. acs.org For amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones is a powerful technique that can produce chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org Similarly, chiral catalysts based on iridium can be used for asymmetric allylic etherification followed by photocycloaddition to create chiral cyclobutane structures. chemistryviews.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed. This method can be highly effective but often requires additional synthetic steps for attachment and removal.

Enzymatic Desymmetrization: Enzymes can be used to selectively react with one functional group in a meso compound, leading to a chiral product. This approach has been successfully used for the enantioselective production of cis-hemiesters from meso diesters, which can then be converted to cyclobutane β-amino acids with high enantiomeric excess (up to 91% ee). researchgate.net

Kinetic Resolution: In an acylative kinetic resolution, a chiral catalyst selectively acylates one enantiomer of a racemic amino alcohol at a faster rate than the other. rsc.org This allows for the separation of the unreacted, enantiopure amino alcohol from its acylated counterpart. This method has been successfully applied to racemic cyclic cis-amino alcohol derivatives. rsc.org

Table 2: Enantioselective Synthetic Approaches

Methodology Description Potential for this compound
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other. acs.orgacs.org Highly promising, particularly through asymmetric hydrogenation or transfer hydrogenation of a ketone precursor. acs.org
Chiral Auxiliaries A removable chiral group guides the stereoselective formation of a new chiral center. tcichemicals.com A classic and reliable, though less atom-economical, method.
Enzymatic Desymmetrization An enzyme selectively modifies a prochiral substrate to create a chiral product. researchgate.net Applicable if a suitable prochiral precursor to the target molecule can be designed.

| Kinetic Resolution | One enantiomer of a racemic mixture is reacted away faster than the other, allowing for separation. rsc.org | Effective for enriching one enantiomer from a racemic mixture of the final compound or a key intermediate. |

Conformational Analysis of Cyclobutane Amino Alcohol Structures

The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to relieve torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. dalalinstitute.comchemistrysteps.com This puckering creates two distinct positions for substituents: axial and equatorial. The four-membered ring undergoes a rapid inversion process where these positions interconvert. acs.org

For a substituted cyclobutane like this compound, the conformational equilibrium is influenced by the steric and electronic properties of the substituents. acs.orgnih.gov

Ring Puckering: The cyclobutane ring adopts a puckered geometry where one atom deviates from the plane of the other three. This reduces the number of eclipsing interactions between adjacent C-H bonds. dalalinstitute.com

Substituent Orientation: In monosubstituted cyclobutanes, the equatorial conformer is generally more stable than the axial one due to reduced steric interactions. acs.org For 1,1-disubstituted cyclobutanes, the molecule will adopt a conformation that minimizes the steric clash between the two groups and the rest of the ring. In the case of this compound, the bulky aminoethyl and hydroxyl groups will significantly influence the ring's preferred puckering angle to achieve the most stable arrangement.

Computational and Spectroscopic Studies: The precise conformational preferences of substituted cyclobutanes are often studied using a combination of experimental techniques like NMR spectroscopy and X-ray diffraction, alongside computational methods such as DFT calculations. nih.govacs.org These studies reveal that substituents can modulate the ring-puckering preference. acs.org For example, in 2-substituted cyclobutane-α-amino acid derivatives, there is a clear preference for the conformer that places the substituent in an equatorial position. acs.org

| Conformational Inversion | The rapid interconversion between puckered forms. | The molecule is not static but exists as a dynamic equilibrium of conformers. |

Chiral Resolution Techniques for Enantiomeric Enrichment

When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, chiral resolution is employed to separate a racemic mixture into its constituent enantiomers. google.com This is a common and vital practice in the pharmaceutical industry. google.com

Common resolution techniques applicable to amino alcohols include:

Fractional Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amino alcohol (a base) with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. google.comutwente.nl This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amino alcohol can be recovered by neutralizing the salt.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. csic.esmdpi.com The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. This method can provide enantiomers with very high purity (>99% ee). csic.es

Formation of Diastereomeric Derivatives: Similar to salt formation, the racemic amino alcohol can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, being covalently bonded, can be separated by standard techniques like silica (B1680970) gel chromatography or crystallization. The chiral auxiliary is then cleaved to yield the pure enantiomers. mdpi.com

The choice of resolution technique depends on factors such as the scale of the separation, the properties of the compound, and the availability of suitable resolving agents or chiral columns.

Theoretical Studies and Mechanistic Investigations of 1 1 Aminoethyl Cyclobutan 1 Ol and Its Analogs

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering a window into reaction dynamics that are often difficult to observe experimentally. rsc.orgsdu.dkcyu.fr

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. niscpr.res.innanobioletters.com It is particularly valuable for studying complex organic molecules like 1-(1-Aminoethyl)cyclobutan-1-ol and its analogs. DFT calculations can predict molecular geometries, vibrational frequencies, and reaction energies, providing a detailed picture of molecular behavior. nanobioletters.com

For instance, DFT has been employed to study the stereoselective synthesis of cyclobutanes, revealing the mechanisms that govern the formation of specific stereoisomers. nih.govacs.org These calculations can help rationalize why a particular reaction pathway is favored over another by comparing the activation energies of different transition states. nih.gov In the context of amino alcohols, DFT studies have been used to elucidate the role of catalysts in addition reactions, showing how a catalyst can alter the chemoselectivity by changing the reaction mechanism. nih.govrsc.org For example, a catalyst might act as a Lewis acid to coordinate with the oxygen and nitrogen atoms of the amino alcohol, or as a Brønsted base to deprotonate the hydroxyl group, leading to different products. nih.govrsc.org

The reliability of DFT calculations is often validated by comparing the computed data, such as vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, with experimental results. niscpr.res.in A good correlation between the calculated and experimental data lends confidence to the theoretical model and its predictions. niscpr.res.in

Table 1: Examples of DFT Applications in Studying Related Systems

ApplicationSystem StudiedKey Findings
Stereoselective SynthesisPyrrolidine to Cyclobutane (B1203170) ConversionThe rate-determining step is the release of N2 to form a 1,4-biradical intermediate. The stereoretentive outcome is due to the barrierless collapse of this intermediate. nih.govacs.org
Catalytic Addition ReactionsAmino alcohols and electron-deficient olefinsAg(I) catalysts can act as either a Lewis acid or a Brønsted base, leading to different chemoselectivities (N-adduct vs. O-adduct). nih.govrsc.org
Photochemical CyclizationBiosynthesis of ProvidencinDFT calculations supported the feasibility of a Norrish-Yang cyclization to form the cyclobutanol (B46151) ring. researchgate.net
Structural Characterization2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanoneDFT was used to confirm the molecular structure and analyze conformer energies. niscpr.res.innanobioletters.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions between molecules, MD can provide insights into dynamic processes such as conformational changes, substrate binding, and reaction pathways. rsc.orgmdpi.com

In the study of amino alcohols and related compounds, MD simulations can be particularly useful for understanding how these molecules interact with their environment, such as solvents or biological macromolecules. nih.govresearchgate.net For example, MD simulations have been used to investigate the binding of amino alcohol derivatives to proteins, revealing stable interactions through hydrogen bonding. nih.gov These simulations can also help to understand the stability of ligand-protein complexes over time. nih.gov

Combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, MD can be used to model chemical reactions in complex systems. rsc.org In this approach, the reacting part of the system is treated with a high level of theory (QM), while the surrounding environment is treated with a more computationally efficient method (MM). rsc.org This allows for the study of reaction mechanisms in a more realistic environment, such as in a solvent or within an enzyme's active site. rsc.org

Understanding the relationship between a molecule's structure and its reactivity or selectivity is a cornerstone of organic chemistry. numberanalytics.com For this compound and its analogs, these relationships can be investigated through a combination of experimental and computational methods.

Computational studies can help to rationalize observed trends in reactivity by analyzing various molecular properties. nih.gov For example, the electronic properties of a molecule, such as the distribution of electron density, can be calculated to predict which sites are most likely to be involved in a reaction. numberanalytics.com Steric factors, which relate to the spatial arrangement of atoms, can also be modeled to understand how they might hinder or facilitate a reaction. numberanalytics.com

In the context of catalysis, structure-reactivity relationships can be established by studying how changes in the structure of a catalyst or substrate affect the reaction outcome. nih.govrsc.org For example, kinetic analysis of a series of related reactions can reveal how the electronic or steric properties of substituents influence the reaction rate. nih.gov These relationships are crucial for the rational design of new catalysts and the optimization of reaction conditions.

Reaction Mechanism Elucidation

Elucidating the mechanism of a chemical reaction involves identifying the sequence of elementary steps through which the reactants are converted into products. This includes the characterization of any transient species, such as transition states and intermediates, that are formed during the reaction.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as bonds are being broken and formed. Characterizing the structure and energy of the transition state is key to understanding the reaction mechanism and predicting its rate. cdnsciencepub.com

Computational methods, particularly DFT, are widely used to locate and characterize transition states. nih.gov By calculating the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, which passes through the transition state. cdnsciencepub.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov

For example, in the study of addition reactions of amino alcohols, DFT calculations have been used to characterize the four-membered ring transition states involved in both catalyzed and uncatalyzed reactions. nih.gov These calculations have shown how the presence of a catalyst can lower the energy of the transition state, thereby accelerating the reaction. nih.gov

While some intermediates can be isolated and characterized experimentally, many are too reactive to be observed directly. In such cases, computational methods can be used to predict the structure and stability of potential intermediates. acs.org For example, in the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations predicted the formation of a 1,4-biradical intermediate. nih.govacs.org

Experimental techniques can also be used to "trap" reactive intermediates, converting them into more stable molecules that can be isolated and identified. This provides indirect evidence for the existence of the intermediate and can help to confirm the proposed reaction mechanism. The synthesis of complex molecules containing cyclobutane rings often involves the formation of various synthetic intermediates. researchgate.netresearchgate.netorganic-chemistry.org

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. This is achieved by comparing the reaction rates of molecules containing heavier isotopes at specific positions to their non-isotopically labeled counterparts. core.ac.ukprinceton.edu While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles of KIE can be applied to understand its potential reaction pathways.

For instance, in reactions involving the breaking of a C-H bond on the cyclobutane ring or the aminoethyl side chain, a primary deuterium (B1214612) KIE would be expected if this bond cleavage is part of the rate-determining step. princeton.edu The magnitude of the KIE can provide insights into the transition state geometry. core.ac.ukprinceton.edu For example, a large kH/kD value (typically 2-7) suggests a symmetric transition state where the hydrogen is being transferred. core.ac.uk

Isotopically labeled analogs of this compound could also be employed in metabolic studies to trace the fate of the molecule in biological systems. google.com

Table 1: Theoretical Kinetic Isotope Effects for Postulated Reactions of this compound

Reaction TypeIsotopic SubstitutionExpected KIE (kH/kD)Implication
Oxidation of hydroxyl groupC-D bond at the carbinol carbon~1 (Secondary KIE)C-H bond is not broken in the rate-determining step.
Ring-opening of cyclobutaneC-D bond on the cyclobutane ring>1 (Primary KIE)C-C bond cleavage is likely the slow step.
N-dealkylationC-D bond on the ethyl group>1 (Primary KIE)C-H bond breaking at the ethyl group is rate-limiting.

This table is based on theoretical principles of KIE and not on experimental data for this specific compound.

Spectroscopic Techniques in Mechanistic Analysis (e.g., in situ NMR)

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the characterization of transient intermediates. In situ Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique for studying reaction mechanisms. nih.gov It allows for the direct observation of starting materials, intermediates, and products as the reaction progresses, providing detailed kinetic and structural information. nih.govuni-muenchen.de

For reactions involving this compound, in situ NMR could be used to:

Monitor the formation of cyclobutane-containing products in real-time. uni-muenchen.de

Identify and characterize transient intermediates, which may be unstable and difficult to isolate. ub.eduacs.org

Determine reaction kinetics by following the concentration changes of reactants and products over time. nih.gov

For example, in a potential ring-expansion reaction of this compound, in situ NMR could track the disappearance of the cyclobutane signals and the appearance of signals corresponding to a larger ring system. The observation of intermediate species could help to confirm or refute proposed mechanistic pathways. ub.edu

Table 2: Application of Spectroscopic Techniques in Mechanistic Analysis

Spectroscopic TechniqueInformation GainedRelevance to this compound
In situ NMR Real-time reaction monitoring, intermediate identification, kinetic data. nih.govuni-muenchen.deElucidating reaction pathways, such as ring-opening or substitution reactions.
Infrared (IR) Spectroscopy Identification of functional group changes. nih.govMonitoring the oxidation of the hydroxyl group or reactions at the amino group.
Mass Spectrometry (MS) Determination of molecular weight of intermediates and products.Confirming the identity of reaction products and fragmentation patterns for structural clues.

Investigation of Ring Strain and its Influence on Reactivity

The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This angle strain, along with torsional strain from eclipsing hydrogen atoms, contributes to a higher internal energy compared to acyclic or larger ring systems. libretexts.orgfiveable.me The estimated strain energy for cyclobutane is approximately 26.3 kcal/mol. wikipedia.org

This stored energy can be released in reactions that lead to the opening of the cyclobutane ring, making such reactions thermodynamically favorable. The reactivity of cyclobutanes is therefore often characterized by ring-opening processes that are not typically observed in their acyclic or larger-ring counterparts. numberanalytics.com For instance, reactions that involve the cleavage of a C-C bond in the cyclobutane ring of this compound would be driven, in part, by the relief of this ring strain. The specific conditions and reagents used would determine the ultimate products of such a reaction.

Table 3: Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)C-C-C Bond Angle (°)
Cyclopropane (B1198618)27.560
Cyclobutane 26.3 ~88 (puckered)
Cyclopentane6.2~105 (envelope)
Cyclohexane (B81311)0~109.5 (chair)

Data sourced from various chemistry resources. libretexts.orgnumberanalytics.com

The presence of the aminoethyl and hydroxyl substituents on the cyclobutane ring can further influence its reactivity. These functional groups can act as internal nucleophiles or electrophiles, potentially facilitating intramolecular reactions that lead to novel molecular architectures. Theoretical studies can model the transition states of these potential reactions to predict the most likely pathways and products.

Applications of 1 1 Aminoethyl Cyclobutan 1 Ol in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Synthetic Intermediates

Chiral, substituted cyclobutanes are significant motifs in biologically active compounds and serve as crucial intermediates in organic synthesis. nih.gov The compound 1-(1-Aminoethyl)cyclobutan-1-ol is a prime example of a chiral building block, a molecule incorporated into a larger structure that imparts chirality to the final product. The presence of both an amino and a hydroxyl group on a rigid cyclobutane (B1203170) scaffold provides two distinct points for chemical modification, allowing for its integration into a wide array of more complex molecules.

Table 1: Related Cycloalkane-Based Chiral Building Blocks

Compound Name Core Structure Potential Synthetic Application Reference(s)
(S)-2-Amino-2-cyclobutylethanol Cyclobutane Chiral amine synthesis, Asymmetric synthesis bldpharm.com
(R)-1-(1-Aminoethyl)cyclopentanol Cyclopentane Pharmaceutical intermediates, Asymmetric synthesis bldpharm.com
1-(1-Aminoethyl)cyclohexan-1-ol Cyclohexane (B81311) Building block for larger cyclic systems bldpharm.com
cis-3-(1-Aminoethyl)cyclobutanol Cyclobutane Enantiomerically specific synthesis smolecule.com
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol Cyclopropane-Cyclobutane Spirocyclic compound synthesis bldpharm.com

Design and Synthesis of Conformationally Restricted Peptidomimetics and Foldamers

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a specific bioactive shape, often mimicking the secondary structures of peptides like β-turns. The rigid cyclobutane ring of this compound is an ideal scaffold for inducing such turns. nih.gov By incorporating this compound into a peptide sequence, the rotational freedom of the peptide backbone is reduced, pre-organizing it into a desired conformation.

This concept extends to the design of foldamers, which are synthetic oligomers that adopt specific, well-defined three-dimensional structures. ethernet.edu.et The construction of foldamers relies on monomeric units that program the oligomer to fold in a predictable manner. ethernet.edu.et Aliphatic urea-based foldamers, for instance, are known to form stable helical structures. mdpi.com The defined stereochemistry and rigid geometry of this compound make it an attractive candidate as a monomeric unit or as a turn-inducing element to create novel foldamer architectures with potentially unique biological or material properties. ethernet.edu.etmdpi.com

Precursors for Complex Organic Molecules and Natural Products

The synthesis of complex natural products is a major driver of innovation in organic chemistry. rsc.orgoapen.org Substituted cyclobutanes are found in a variety of natural products, and their synthesis is often a challenging task. nih.gov The [2+2] photocycloaddition is a powerful method for creating cyclobutane rings, which can then be elaborated into more complex targets. tum.de

This compound can be viewed as a "cyclobutane-based overbred intermediate," a stable, synthetically accessible molecule that contains latent functionalities for conversion into more complex carbocyclic systems. rsc.org Such intermediates are highly valuable in total synthesis. rsc.org For example, the ring strain of the cyclobutane can be harnessed in fragmentation or rearrangement reactions to build larger ring systems. The amino and hydroxyl groups provide handles for attaching other fragments or for directing subsequent chemical transformations, making this compound a strategic precursor for the total synthesis of intricate molecules and natural product analogs. accessscience.comorgsyn.org

Table 2: Synthetic Strategies Involving Cyclobutane Intermediates

Strategy Description Example Target Class Reference(s)
[2+2] Photocycloaddition Formation of a cyclobutane ring from two olefinic components using light. Merrilactone A, Anislactone A tum.de
Ring-Closing Metathesis Formation of a cyclobutene (B1205218) ring from a diene, followed by functionalization. General Chiral Cyclobutanes nih.gov
Fragmentation of "Overbred Intermediates" Strategic cleavage of bonds within a complex cyclobutane to form larger or different ring systems. Various Carbocyclic Natural Products rsc.org
Diastereoselective Aldol Reactions Creation of functionalized bicyclic β-lactones that serve as versatile intermediates. Carbocyclic Nucleosides orgsyn.org

Applications in Organocatalysis and Asymmetric Catalysis

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a third pillar of catalysis alongside enzymes and metal complexes. beilstein-journals.orgnih.gov Many successful organocatalysts are based on chiral amines or amino alcohols. unibo.it The structure of this compound, containing a chiral secondary amine and an alcohol, is a classic motif for a potential organocatalyst or a ligand for asymmetric metal catalysis. researchgate.netmdpi.com

The fixed spatial relationship between the amino and hydroxyl groups on the rigid cyclobutane scaffold could provide a well-defined chiral environment for a catalytic event. This is crucial for achieving high levels of enantioselectivity. uniroma1.it Derivatives of this compound could be designed to act as bifunctional catalysts, where the amine group activates one substrate (e.g., via enamine or iminium ion formation) while the hydroxyl group (or a derivative thereof) interacts with the other substrate, organizing the transition state for a highly stereoselective transformation. mdpi.comuniroma1.it This dual activation strategy is a powerful tool in modern asymmetric synthesis. unibo.it

Development of Novel Molecular Scaffolds for Chemical Biology Studies

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.govmdpi.com A key aspect of this field is the development of novel molecular scaffolds—core structures that can be systematically derivatized to create libraries of compounds for screening against biological targets. surrey.ac.ukmdpi.com Amino acids and related structures are highly valued as hubs for building such scaffolds due to their inherent functionality. mdpi.comrsc.org

This compound serves as an excellent starting point for creating novel, three-dimensional molecular scaffolds. researchgate.net Its rigid cyclobutane core provides a fixed geometric foundation, which is a desirable trait for lead-like molecules. The amino and hydroxyl groups serve as orthogonal handles for diversification, allowing chemists to attach different functional groups or link multiple scaffolds together. mdpi.com This systematic approach can generate libraries of structurally diverse molecules that occupy a unique chemical space, increasing the probability of discovering new probes or lead compounds for drug discovery. surrey.ac.ukrsc.org

Analytical and Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(1-Aminoethyl)cyclobutan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts, multiplicities, and integration of the signals provide a wealth of information about the protons' environments within the molecule. For this compound, the spectrum would be expected to show distinct signals for the methyl, aminoethyl, and cyclobutyl protons. The protons on the cyclobutane (B1203170) ring, being in different chemical environments, would likely exhibit complex splitting patterns. docbrown.info The chemical shifts are influenced by the proximity of electronegative atoms like oxygen and nitrogen. netlify.app

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atom bonded to the hydroxyl group would appear at a characteristic downfield shift.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. sbq.org.br

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)~1.1-1.3~15-25
Methine Proton (-CH(NH₂)-)~2.8-3.2~50-60
Cyclobutane Protons (-CH₂-)~1.5-2.5~20-40
Quaternary Carbon (-C(OH)-)-~70-80

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. sbq.org.br

For this compound, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways could include the loss of a water molecule from the hydroxyl group, or cleavage of the bond between the cyclobutane ring and the aminoethyl side chain. The resulting fragment ions can help to piece together the structure of the original molecule. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the molecular formula. sbq.org.br

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a chiral center at the carbon atom bearing the amino group, X-ray crystallography can be used to determine the absolute configuration (R or S) of this center. lboro.ac.uk

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. pdbj.org This technique is invaluable for unambiguously establishing the solid-state conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. ugr.esugr.es

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. bccampus.catutormyself.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. ecetoc.org For a polar compound like this compound, reverse-phase HPLC would be a suitable method. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be used to identify and quantify it. By using a chiral stationary phase, HPLC can also be employed to separate the enantiomers of this compound.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. While this compound itself may have limited volatility due to its polar functional groups, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov

Future Perspectives and Emerging Research Directions

Innovation in Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving innovation in the synthesis of complex molecules like 1-(1-Aminoethyl)cyclobutan-1-ol. Future efforts will likely concentrate on developing greener, more efficient, and atom-economical synthetic pathways.

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Enzymes can operate in aqueous media under mild conditions, reducing energy consumption and the need for hazardous organic solvents. mdpi.com Research into identifying or engineering enzymes capable of catalyzing the key bond-forming steps in the synthesis of chiral amino cyclobutanols is a promising frontier.

Organoautocatalysis: Recent breakthroughs have shown that in situ-generated catalysts, such as ammonium (B1175870) salts formed during the reaction, can effectively drive chemical transformations without the need for external, often expensive or toxic, metal catalysts. fau.eu This approach, which can lead to high yields at room temperature in a domino-like process, represents a significant step towards green chemistry and could be adapted for the synthesis of cyclic amines like this compound. fau.eu

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier automation and scalability. mdpi.com Integrating technologies like microwave irradiation or photochemistry within a flow system could lead to the development of highly efficient and sustainable processes for producing cyclobutane (B1203170) derivatives. mdpi.com

Solvent-Free and Alternative Solvent Systems: Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. mdpi.com Research into solvent-free reaction conditions, such as mechanochemical grinding, or the use of greener solvents like water, ionic liquids (ILs), or deep eutectic solvents (DESs) is expected to grow. mdpi.com These alternative media can enhance reaction rates and, in some cases, improve product solubility and bioavailability. mdpi.com

Green Chemistry ApproachPotential Advantage for Synthesizing this compoundRelevant Research Finding
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. mdpi.comThe use of natural molecules like enzymes can accelerate chemical reactions in green media like water. mdpi.com
Organoautocatalysis Eliminates the need for external metal catalysts, high efficiency, atom economy. fau.euAn in situ-generated pyrrolidinium (B1226570) salt has been shown to be a self-sustaining organocatalyst for synthesizing cyclic amines. fau.eu
Flow Chemistry Improved safety, scalability, and integration with other technologies. mdpi.comContinuous flow techniques can be combined with microwave irradiation or photochemistry for more efficient and sustainable processes. mdpi.com
Alternative Solvents Reduced environmental impact, potential for improved reaction rates and product properties. mdpi.commdpi.comChemical fixation of CO2 into value-added chemicals represents a promising field in view of sustainable development. researchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

The strained four-membered ring of this compound is a source of unique reactivity that is ripe for exploration. Future research will likely uncover and harness unconventional transformations that leverage this inherent ring strain.

Emerging areas of reactivity include:

C–C Bond Cleavage and Functionalization: Recent studies have demonstrated the ability of palladium catalysts to induce a two-fold cleavage of Csp³–Csp³ bonds within the cyclobutanol (B46151) scaffold. acs.orgum.esnih.gov This formal [2+2]-retrocyclization yields products like styrenes and acetophenones, suggesting that the cyclobutanol moiety can serve as a "masked" acetyl group, stable under conditions where a normal acetyl group would react. acs.orgum.esnih.gov Further investigation into controlling this reactivity could open new avenues for synthetic design.

Ring Expansion and Rearrangement: Cyclobutanol derivatives are known to undergo ring expansion reactions to form larger carbocycles. For example, alkenyl cyclobutanols can rearrange to form β-selenylated cyclopentanones, and other derivatives can expand to 1-tetralones via silver-catalyzed or electrochemical methods. georganics.sk A Dess-Martin periodinane mediated ring expansion has also been used to convert 2,2-bis(pyridin-2-ylamino)cyclobutanols into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. researchgate.net Exploring these rearrangements with substrates like this compound could provide access to novel and complex molecular architectures.

Functionalization via Borylated Intermediates: A novel synthetic approach allows for the creation of 3-borylated cyclobutanols. nih.gov The boron moiety (e.g., a Bpin group) serves as a versatile synthetic handle, enabling a wide range of subsequent C–C, C–N, or C–O bond-forming reactions. nih.gov Applying this strategy could allow for the late-stage functionalization of the cyclobutane core, greatly expanding the diversity of accessible derivatives from a common intermediate.

Transformation TypeKey Reagents/CatalystsResulting StructurePotential Utility
[2+2]-Retrocyclization Pd(OAc)₂, JohnPhos ligand acs.orgum.esAcetophenones, Styrenes acs.orgum.esUse of cyclobutanol as a masked acetyl group. acs.orgum.esnih.gov
Ring Expansion Dess-Martin periodinane researchgate.netDihydrofuranones researchgate.netAccess to diverse heterocyclic scaffolds. researchgate.net
Ring Expansion Silver catalysts georganics.sk1-Tetralones georganics.skSynthesis of polycyclic aromatic systems. georganics.sk
[3+1]-Cycloaddition 1,1-diborylalkanes, Zn(CN)₂ nih.gov3-Borylated cyclobutanols nih.govVersatile intermediate for further derivatization. nih.gov

Integration with Machine Learning and Artificial Intelligence in Molecular Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For a compound like this compound, AI and machine learning (ML) offer powerful tools to explore its chemical space and optimize its properties for specific applications.

Future directions in this domain include:

Generative Molecular Design: AI-driven generative models can design novel molecules from the ground up. mdpi.com Starting with the this compound scaffold, these models can suggest modifications to generate analogs with desired properties, such as improved binding affinity to a biological target or specific physicochemical characteristics. nih.govnih.gov This de novo design process can rapidly identify promising candidates for synthesis and testing. nih.gov

Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. beilstein-journals.org This can significantly accelerate the development of efficient and high-yielding syntheses for new derivatives of this compound, reducing the need for extensive empirical screening. beilstein-journals.org

Property Prediction: ML models are increasingly used to predict a wide range of molecular properties, including ADME (absorption, distribution, metabolism, and excretion) profiles, toxicity, and pharmacokinetic parameters. nih.govdtu.dk By screening virtual libraries of this compound analogs, researchers can prioritize compounds with the highest probability of success in later-stage development, saving time and resources. nih.gov

AI/ML ApplicationObjectiveExpected Outcome
Generative Models Design novel analogs with desired properties. mdpi.comIdentification of potent and synthesizable new molecules based on the core scaffold. nih.gov
Reaction Optimization Predict optimal synthetic conditions. beilstein-journals.orgAccelerated development of efficient synthetic routes with higher yields. beilstein-journals.org
Property Prediction Screen virtual compounds for ADME/Tox and PK profiles. dtu.dkPrioritization of candidates with favorable drug-like properties for synthesis. nih.gov

Expanding the Scope of Applications in Chemical Sciences

The inherent three-dimensionality and conformational rigidity of the cyclobutane ring make it an attractive motif for various applications, particularly in medicinal chemistry and materials science. Future research is expected to significantly broaden the utility of this compound and its derivatives.

Potential growth areas are:

Medicinal Chemistry and Drug Discovery: There is a growing interest in using cyclobutane scaffolds to create 3D fragments for fragment-based drug discovery (FBDD). nih.gov The puckered, sp³-rich structure of the cyclobutane ring is seen as an advantageous alternative to flat, aromatic linkers, potentially improving metabolic stability and binding efficiency. ru.nl Derivatives of this compound could serve as unique, conformationally restricted peptidomimetics or as scaffolds for developing inhibitors for various biological targets. researchgate.net

Advanced Building Blocks in Synthesis: The ability to perform novel transformations, such as the palladium-catalyzed ring-opening or the introduction of a boronic ester handle, enhances the value of cyclobutanol derivatives as versatile synthetic intermediates. acs.orgnih.gov These compounds can be used to construct more complex molecules that would be difficult to access through other means. nih.gov

Materials Science: The rigid cyclobutane core and the presence of reactive functional groups (amine and hydroxyl) make this compound a potential monomer or cross-linking agent for the development of new polymers and materials. ontosight.ai Its derivatives could be incorporated into materials to impart specific thermal, mechanical, or optical properties.

Application AreaRole of this compoundPotential Impact
Medicinal Chemistry 3D scaffold, conformationally restricted linker. nih.govru.nlDevelopment of drugs with improved pharmacological properties. ru.nl
Organic Synthesis Versatile building block, masked functional group. nih.govAccess to novel and complex molecular architectures. nih.gov
Materials Science Monomer, cross-linking agent. ontosight.aiCreation of new polymers with tailored properties. ontosight.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.